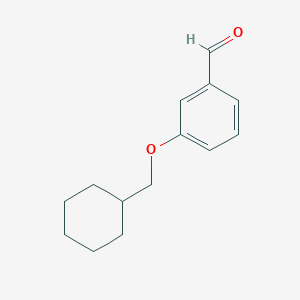

3-(Cyclohexylmethoxy)benzaldehyde

描述

3-(Cyclohexylmethoxy)benzaldehyde (CAS No. 1019446-59-3) is a substituted benzaldehyde derivative with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol . Its structure features a benzaldehyde core modified at the 3-position by a cyclohexylmethoxy group (–OCH₂C₆H₁₁), which confers enhanced lipophilicity compared to simpler benzaldehydes. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, such as in the production of Emixustat Hydrochloride, a retinoid-processing modulator .

属性

IUPAC Name |

3-(cyclohexylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHKLMKVCYKWULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(Cyclohexylmethoxy)benzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound is characterized by the presence of a benzaldehyde group substituted with a cyclohexylmethoxy moiety. This unique structure may influence its interaction with biological targets, affecting its activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that benzaldehyde derivatives, including this compound, exhibit antimicrobial properties. A study evaluated the efficacy of various benzaldehyde derivatives against bacterial strains and found that certain modifications enhanced their antibacterial activity. The compound's ability to disrupt bacterial cell membranes may be a contributing factor to its effectiveness .

2. Anticancer Potential

Several studies have explored the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound’s structural features may enhance its interaction with cellular targets involved in cancer progression .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzaldehyde derivatives are well-documented. Compounds with similar functionalities have been shown to inhibit key inflammatory pathways, including the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis. This inhibition can lead to reduced inflammation and pain relief .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as COX-1 and COX-2, thereby reducing the production of pro-inflammatory mediators.

- Cell Membrane Interaction : Its lipophilicity allows it to integrate into cell membranes, potentially disrupting membrane integrity and leading to cell death in microbial pathogens.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

A notable case study involved the synthesis of various benzaldehyde derivatives, including this compound, which were screened for their biological activities. The results indicated that specific substitutions on the benzene ring significantly impacted their potency against different cancer cell lines and microbial strains .

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 3-(Cyclohexylmethoxy)benzaldehyde and analogous benzaldehyde derivatives:

Key Observations:

- Lipophilicity : The cyclohexylmethoxy group in the target compound enhances lipophilicity compared to smaller substituents (e.g., cyclopropylmethoxy ) or polar chains (e.g., methoxyethoxy ). This property may improve membrane permeability in drug design but reduce aqueous solubility.

- Reactivity : Chlorinated derivatives (e.g., 3-Chlorobenzaldehyde ) exhibit higher electrophilicity at the aldehyde group due to electron-withdrawing effects, whereas ether-linked substituents (e.g., benzyloxy ) stabilize the aromatic ring through electron donation.

- Biological Activity: Natural benzaldehydes from Eurotium fungi, such as eurotirubrin A, demonstrate antioxidative and antimicrobial properties due to phenolic and prenyl groups .

This compound

- Synthesis : Prepared via alkylation of 3-hydroxybenzaldehyde with cyclohexylmethyl bromide under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in DMF) .

- Yield: Not explicitly reported, but analogous reactions (e.g., 4-(benzyloxy)-3-phenethoxybenzaldehyde ) achieve ~70–90% yields after purification by column chromatography.

Comparison with Other Derivatives:

4-(Benzyloxy)-3-phenethoxybenzaldehyde (C2) :

- Synthesized by alkylating 4-(benzyloxy)-3-hydroxybenzaldehyde with phenethyl bromide using Cs₂CO₃ in DMF at 80°C.

- Yield: ~85% after chromatography.

- Key Difference: Requires harsher conditions (overnight heating) due to steric hindrance from dual aromatic ethers.

3-[(2-Methoxyethoxy)methoxy]benzaldehyde :

- Introduces a polar side chain via methoxyethoxymethyl (MEM) protection.

- Typical reagents: MEM chloride, base (e.g., NaH).

- Yield: ~90% for similar MEM-protected aldehydes.

Eurotium Natural Derivatives : Biosynthesized via fungal polyketide pathways, incorporating prenyl and aliphatic chains. Not easily replicated in lab settings due to enzymatic specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。